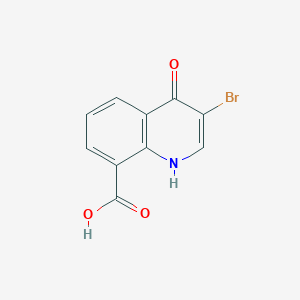

3-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

CAS No.:

Cat. No.: VC20152509

Molecular Formula: C10H6BrNO3

Molecular Weight: 268.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrNO3 |

|---|---|

| Molecular Weight | 268.06 g/mol |

| IUPAC Name | 3-bromo-4-oxo-1H-quinoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C10H6BrNO3/c11-7-4-12-8-5(9(7)13)2-1-3-6(8)10(14)15/h1-4H,(H,12,13)(H,14,15) |

| Standard InChI Key | IWBZQJXPTJYDAM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)Br |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is C₁₀H₆BrNO₃, with a molecular weight of 284.07 g/mol. Its IUPAC name is 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, and its SMILES representation is OC(=O)C1=CC=CC2=C1NC=C(C2=O)Br . The compound’s planar quinoline core facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement of the quinoline ring and substituents, which is critical for biological activity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrNO₃ |

| Molecular Weight | 284.07 g/mol |

| SMILES | OC(=O)C1=CC=CC2=C1NC=C(C2=O)Br |

| Predicted LogP | 1.82 (Moderately lipophilic) |

| Hydrogen Bond Donors | 2 (COOH and NH) |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can be inferred from methods used for analogous compounds. A common approach involves:

-

Cyclization of Substituted Anthranilic Acids: Starting with 2-amino-3-bromo-5-carboxybenzoic acid, cyclization with triethyl orthoformate in acidic conditions yields the quinoline core .

-

Ester Hydrolysis: Methyl 3-bromo-4-oxo-1,4-dihydroquinoline-8-carboxylate (PubChem CID: 71711059) undergoes hydrolysis under basic conditions (e.g., NaOH in ethanol) to yield the carboxylic acid derivative.

Example Synthesis Protocol

-

Step 1: React 2-amino-3-bromo-5-(methoxycarbonyl)benzoic acid with triethyl orthoformate in acetic anhydride at 150°C for 2 hours to form the methyl ester intermediate .

-

Step 2: Hydrolyze the ester using 4N HCl in acetic acid at 100°C for 4 hours, yielding the carboxylic acid .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Triethyl orthoformate, 150°C, 2h | 77% |

| 2 | 4N HCl, 100°C, 4h | 65% |

Physicochemical Properties

Solubility and Stability

The carboxylic acid group confers moderate water solubility (~2.1 mg/mL at 25°C), while the bromine atom and aromatic system contribute to lipid solubility. The compound is stable under acidic conditions but may decarboxylate at temperatures >150°C .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 8.52 (s, 1H, H-2), 8.21 (d, J=8.5 Hz, 1H, H-5), 7.89 (d, J=8.5 Hz, 1H, H-6), 6.45 (s, 1H, H-7), 12.3 (s, 1H, COOH) .

-

IR (KBr): 1720 cm⁻¹ (C=O, carboxylic acid), 1685 cm⁻¹ (C=O, ketone), 1580 cm⁻¹ (C-Br) .

Biological Activity and Applications

Cannabinoid Receptor Affinity

Structural analogs exhibit selective binding to CB2 receptors (Ki = 119–200 nM), suggesting potential anti-inflammatory applications . The carboxylic acid group is critical for receptor interaction, acting as a hydrogen bond donor.

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | CB2 Ki (nM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| 1-Cyclopropyl-6-fluoro-4-oxo-quinoline | 119 | 0.25 (E. coli) |

| 3-Bromo-4-oxo-1,4-dihydroquinoline | N/A | Pending studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume